8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15981620
InChI: InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3
SMILES:
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 g/mol

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine

CAS No.:

Cat. No.: VC15981620

Molecular Formula: C11H22N2O

Molecular Weight: 198.31 g/mol

* For research use only. Not for human or veterinary use.

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine -

Specification

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
IUPAC Name 8-ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine
Standard InChI InChI=1S/C11H22N2O/c1-2-13-6-3-5-11(9-13)8-10(12)4-7-14-11/h10H,2-9,12H2,1H3
Standard InChI Key JPYMEQHASPOPAV-UHFFFAOYSA-N
Canonical SMILES CCN1CCCC2(C1)CC(CCO2)N

Introduction

8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine is a complex organic compound characterized by its unique spirocyclic structure. This compound incorporates both nitrogen and oxygen heteroatoms, featuring a spiro linkage between a five-membered and a seven-membered ring. Its molecular formula is C11_{11}H22_{22}N2_{2}O, and it has garnered interest for its potential applications in medicinal chemistry due to its structural properties .

Chemical Data

PropertyValue
CAS Number1706581-45-4
Molecular FormulaC11_{11}H22_{22}N2_{2}O
Molecular Weight198.31 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Synthesis Methods

The synthesis of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine can be approached through several methods, although specific details on these methods are not widely documented in the available literature. Generally, the synthesis of spirocyclic compounds involves careful control of reaction conditions to ensure the formation of the desired spiro linkage.

Biological Activities and Potential Applications

Research indicates that compounds within the spirocyclic class, including 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine, may exhibit significant biological activities. Preliminary studies suggest potential applications in neurological and cancer pathways. Interaction studies focus on the compound's binding affinity with various biological targets, which are crucial for understanding how modifications to its structure can enhance or diminish its biological activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine, including:

Compound NameStructural FeaturesUnique Aspects
1-Oxa-4-azaspiro[5.5]undecaneContains one oxygen and one nitrogenSimpler structure, less steric hindrance
9-Dimethyl-1-oxa-4-azaspiro[5.5]undecaneFeatures two methyl groups on nitrogenIncreased lipophilicity may alter pharmacokinetics
Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecaneHydroxyl group introduces polarityPotentially increased solubility and reactivity

The uniqueness of 8-Ethyl-1-oxa-8-azaspiro[5.5]undecan-4-amine lies in its ethyl substitution and specific spirocyclic arrangement, which may confer distinct biological properties compared to these similar compounds.

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